molecular formula C10H17F3N2O3S B589003 1-Butyl-3-ethylimidazolium trifluoromethane sulfonate CAS No. 145022-48-6

1-Butyl-3-ethylimidazolium trifluoromethane sulfonate

Cat. No.: B589003
CAS No.: 145022-48-6
M. Wt: 302.312
InChI Key: XQAQPLGBGPCQFE-UHFFFAOYSA-M
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Description

1-Butyl-3-ethylimidazolium trifluoromethane sulfonate is an ionic liquid that has garnered significant interest in various scientific fields due to its unique properties. As part of the imidazolium-based ionic liquids, it exhibits excellent thermal stability, low volatility, and high ionic conductivity, making it a valuable compound for numerous applications.

Scientific Research Applications

1-Butyl-3-ethylimidazolium trifluoromethane sulfonate has a wide range of scientific research applications:

    Chemistry: It is used as a solvent and catalyst in various organic reactions, including Diels-Alder reactions and Friedel-Crafts acylation.

    Biology: Its unique properties make it suitable for use in enzyme stabilization and protein crystallization studies.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to dissolve a wide range of compounds.

    Industry: It is employed in electrochemical applications, such as electrolytes in dye-sensitized solar cells and supercapacitors.

Future Directions

The future directions of 1-Butyl-3-ethylimidazolium trifluoromethane sulfonate could involve further exploration of its unique properties and potential applications. For instance, studies on related compounds such as 1-butyl-3-methylimidazolium trifluoromethanesulfonate have shown potential applications in probing structures of interfacial ionic liquid on nano-aluminum oxide surfaces using high-pressure infrared spectroscopy .

Preparation Methods

The synthesis of 1-Butyl-3-ethylimidazolium trifluoromethane sulfonate typically involves the alkylation of imidazole with butyl and ethyl groups, followed by anion exchange with trifluoromethane sulfonate. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require heating to facilitate the reaction. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

1-Butyl-3-ethylimidazolium trifluoromethane sulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding imidazolium salts.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazolium derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethane sulfonate anion is replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 1-Butyl-3-ethylimidazolium trifluoromethane sulfonate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, while the trifluoromethane sulfonate anion provides stability and enhances solubility. These interactions facilitate various chemical reactions and processes, making it a versatile compound in both research and industrial applications .

Comparison with Similar Compounds

1-Butyl-3-ethylimidazolium trifluoromethane sulfonate can be compared with other imidazolium-based ionic liquids, such as:

  • 1-Butyl-3-methylimidazolium trifluoromethane sulfonate
  • 1-Ethyl-3-methylimidazolium trifluoromethane sulfonate
  • 1-Butyl-3-methylimidazolium hexafluorophosphate

These compounds share similar properties, such as high thermal stability and ionic conductivity, but differ in their specific applications and reactivity. The unique combination of butyl and ethyl groups in this compound provides distinct solubility and reactivity profiles, making it particularly useful in certain applications .

Properties

IUPAC Name

1-butyl-3-ethylimidazol-1-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N2.CHF3O3S/c1-3-5-6-11-8-7-10(4-2)9-11;2-1(3,4)8(5,6)7/h7-9H,3-6H2,1-2H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAQPLGBGPCQFE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CN(C=C1)CC.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145022-48-6
Record name 1H-Imidazolium, 3-butyl-1-ethyl-, trifluoromethanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145022-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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